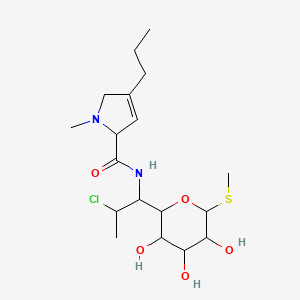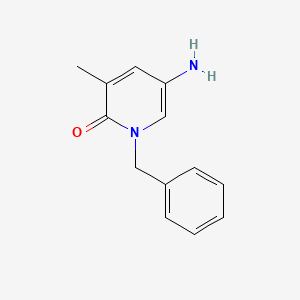
5-Amino-1-benzyl-3-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-benzyl-3-methylpyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with amino, benzyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor such as 3-methylpyridine, the ring can be functionalized through nitration, reduction, and other substitution reactions.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the pyridine ring or the functional groups attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases and Acids: Sodium hydroxide, hydrochloric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. They might interact with specific proteins or nucleic acids, influencing biological pathways.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They might exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylpyridin-2(1H)-one: Lacks the benzyl group, which might influence its reactivity and biological activity.
1-Benzyl-3-methylpyridin-2(1H)-one: Lacks the amino group, potentially altering its chemical properties and applications.
5-Amino-1-benzylpyridin-2(1H)-one: Lacks the methyl group, which might affect its steric and electronic characteristics.
Uniqueness
The presence of the amino, benzyl, and methyl groups in 5-Amino-1-benzyl-3-methylpyridin-2(1H)-one makes it unique in terms of its chemical reactivity and potential applications. These substituents can influence the compound’s solubility, stability, and interaction with other molecules.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-amino-1-benzyl-3-methylpyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-10-7-12(14)9-15(13(10)16)8-11-5-3-2-4-6-11/h2-7,9H,8,14H2,1H3 |
InChI Key |
HPNAZONDROASIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN(C1=O)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[hydroxy-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12078085.png)

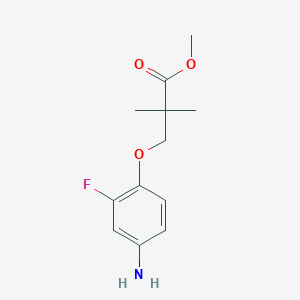


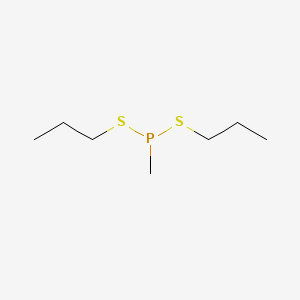
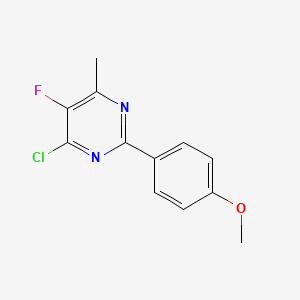
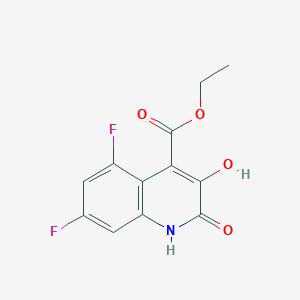
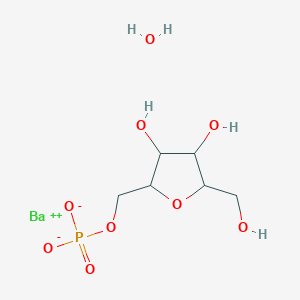
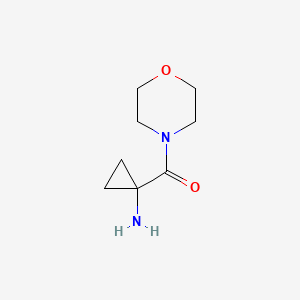
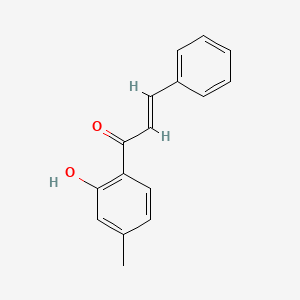
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
